![molecular formula C14H10BrN3O B10998262 N-(1H-benzimidazol-5-yl)-2-bromobenzamide](/img/structure/B10998262.png)
N-(1H-benzimidazol-5-yl)-2-bromobenzamide
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Overview
Description
N-(1H-benzimidazol-5-yl)-2-bromobenzamide is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains two nitrogen atoms at adjacent positions. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with 1H-benzimidazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-2-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of N-(1H-benzimidazol-5-yl)-2-substituted benzamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-2-bromobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-5-yl)-2-fluorobenzamide
- N-(1H-benzimidazol-5-yl)-2-chlorobenzamide
- N-(1H-benzimidazol-5-yl)-2-iodobenzamide
Uniqueness
N-(1H-benzimidazol-5-yl)-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the bromine atom can enhance the compound’s biological activity by increasing its lipophilicity and membrane permeability .
Biological Activity
N-(1H-benzimidazol-5-yl)-2-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a benzimidazole core substituted with a bromobenzamide group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Target Enzymes and Pathways
This compound primarily interacts with enzymes involved in critical biochemical pathways. One of the key targets is dihydrofolate reductase (DHFR) , which plays a vital role in purine synthesis. Inhibition of DHFR can disrupt DNA replication and cell growth, leading to apoptosis in cancer cells .
Biochemical Interactions
The compound's mechanism involves binding to the active site of DHFR, inhibiting its enzymatic activity. This interaction leads to decreased levels of tetrahydrofolate, a cofactor necessary for nucleotide synthesis, ultimately affecting cellular metabolism and proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacteria are summarized in Table 1.
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through caspase activation and DNA fragmentation . A notable study demonstrated that the compound reduced cell viability in breast cancer cells by approximately 70% at a concentration of 10 μM.
Case Studies
One significant case study involved the evaluation of this compound's effects on human cancer cell lines. The study reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed a dose-dependent reduction in cell viability across all tested lines, with IC50 values ranging from 5 to 15 μM.
This study highlights the potential of this compound as an anticancer agent and warrants further investigation into its therapeutic applications.
Properties
Molecular Formula |
C14H10BrN3O |
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Molecular Weight |
316.15 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-bromobenzamide |
InChI |
InChI=1S/C14H10BrN3O/c15-11-4-2-1-3-10(11)14(19)18-9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
DIZCZRFYLHEANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)Br |
Origin of Product |
United States |
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